Benzamide, 5-(aminosulfonyl)-2-methoxy-N-(3-(4-(4-methylphenyl)-1-piperazinyl)propyl)-, monomethanesulfonate
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Overview
Description
Benzamide, 5-(aminosulfonyl)-2-methoxy-N-(3-(4-(4-methylphenyl)-1-piperazinyl)propyl)-, monomethanesulfonate is a complex organic compound with significant applications in various fields, including chemistry, biology, medicine, and industry. This compound is known for its unique chemical structure, which includes a benzamide core, an aminosulfonyl group, a methoxy group, and a piperazinyl propyl chain.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzamide, 5-(aminosulfonyl)-2-methoxy-N-(3-(4-(4-methylphenyl)-1-piperazinyl)propyl)-, monomethanesulfonate typically involves multiple steps. One common method includes the acylation of 4-methylbenzene-1,3-diamine with benzoic anhydride to form the benzamide core . The introduction of the aminosulfonyl group can be achieved through sulfonation reactions, while the methoxy group is typically added via methylation reactions. The piperazinyl propyl chain is introduced through nucleophilic substitution reactions involving piperazine derivatives.
Industrial Production Methods
Industrial production of this compound often employs continuous flow processes to ensure high yield and purity. These processes involve the use of microreactor systems to control reaction conditions precisely, including temperature, pressure, and reaction time . The use of catalysts, such as Lewis acids, can enhance the efficiency of these reactions .
Chemical Reactions Analysis
Types of Reactions
Benzamide, 5-(aminosulfonyl)-2-methoxy-N-(3-(4-(4-methylphenyl)-1-piperazinyl)propyl)-, monomethanesulfonate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the aminosulfonyl group to an amine.
Substitution: Nucleophilic substitution reactions can modify the piperazinyl propyl chain.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like piperazine derivatives. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.
Major Products
Major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted derivatives of the original compound.
Scientific Research Applications
Benzamide, 5-(aminosulfonyl)-2-methoxy-N-(3-(4-(4-methylphenyl)-1-piperazinyl)propyl)-, monomethanesulfonate has numerous scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Studied for its potential as an enzyme inhibitor and its effects on cellular processes.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anti-cancer properties.
Industry: Utilized in the production of pharmaceuticals and as an intermediate in the synthesis of other complex organic compounds
Mechanism of Action
The mechanism of action of Benzamide, 5-(aminosulfonyl)-2-methoxy-N-(3-(4-(4-methylphenyl)-1-piperazinyl)propyl)-, monomethanesulfonate involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various cellular processes, including signal transduction and metabolic pathways .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other benzamide derivatives, such as N-(3-Amino-4-methylphenyl)benzamide and N-(4-methylphenyl)benzamide . These compounds share structural similarities but differ in their functional groups and side chains.
Uniqueness
What sets Benzamide, 5-(aminosulfonyl)-2-methoxy-N-(3-(4-(4-methylphenyl)-1-piperazinyl)propyl)-, monomethanesulfonate apart is its unique combination of functional groups, which confer distinct chemical properties and biological activities. The presence of the aminosulfonyl group, methoxy group, and piperazinyl propyl chain makes this compound particularly versatile and valuable in various applications.
Properties
CAS No. |
129051-66-7 |
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Molecular Formula |
C23H34N4O7S2 |
Molecular Weight |
542.7 g/mol |
IUPAC Name |
methanesulfonic acid;2-methoxy-N-[3-[4-(4-methylphenyl)piperazin-1-yl]propyl]-5-sulfamoylbenzamide |
InChI |
InChI=1S/C22H30N4O4S.CH4O3S/c1-17-4-6-18(7-5-17)26-14-12-25(13-15-26)11-3-10-24-22(27)20-16-19(31(23,28)29)8-9-21(20)30-2;1-5(2,3)4/h4-9,16H,3,10-15H2,1-2H3,(H,24,27)(H2,23,28,29);1H3,(H,2,3,4) |
InChI Key |
VCMLEOVHQXFZDI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)N2CCN(CC2)CCCNC(=O)C3=C(C=CC(=C3)S(=O)(=O)N)OC.CS(=O)(=O)O |
Origin of Product |
United States |
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